molecular formula C5H8N2S B3003288 (3-Methylisothiazol-5-yl)methanamine CAS No. 40064-67-3

(3-Methylisothiazol-5-yl)methanamine

Cat. No.: B3003288
CAS No.: 40064-67-3
M. Wt: 128.19
InChI Key: DURCPGVQMXNQJC-UHFFFAOYSA-N
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Description

(3-Methylisothiazol-5-yl)methanamine is a heterocyclic organic compound with the molecular formula C₅H₈N₂S It is a derivative of isothiazole, characterized by a methyl group at the third position and a methanamine group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylisothiazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylisothiazole with formaldehyde and ammonia, leading to the formation of the methanamine derivative. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methylisothiazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted isothiazole derivatives.

Scientific Research Applications

(3-Methylisothiazol-5-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3-Methylisothiazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylisoxazol-5-yl)methanamine: Similar structure but with an oxygen atom instead of sulfur.

    (3-Methylthiazol-5-yl)methanamine: Similar structure but with a different arrangement of nitrogen and sulfur atoms.

    (3-Methylpyrazol-5-yl)methanamine: Similar structure but with a different heterocyclic ring.

Uniqueness

(3-Methylisothiazol-5-yl)methanamine is unique due to its specific arrangement of atoms within the isothiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3-methyl-1,2-thiazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4-2-5(3-6)8-7-4/h2H,3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURCPGVQMXNQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40064-67-3
Record name (3-methyl-1,2-thiazol-5-yl)methanamine
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